molecular formula C16H12F6N2O5 B4292574 methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate CAS No. 5771-50-6

methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate

Cat. No. B4292574
CAS RN: 5771-50-6
M. Wt: 426.27 g/mol
InChI Key: MFUIUEQCPGQJSV-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFAA and is a derivative of the amino acid alanine. TFAA is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Mechanism Of Action

The mechanism of action of TFAA is not fully understood. However, it is believed that TFAA works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells and viruses. TFAA has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to the inhibition of DNA synthesis, which in turn leads to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

TFAA has been shown to have both biochemical and physiological effects. Biochemically, TFAA has been found to inhibit the activity of thymidylate synthase, as mentioned earlier. Physiologically, TFAA has been found to induce apoptosis (cell death) in cancer cells. TFAA has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of TFAA is its broad-spectrum activity against various cancer cell lines and viruses. TFAA has also been found to be relatively non-toxic to normal cells. However, one of the limitations of TFAA is its low solubility in water, which makes it difficult to administer in vivo. TFAA also has a relatively short half-life, which limits its effectiveness as a therapeutic agent.

Future Directions

For the research and development of TFAA include improving its solubility and pharmacokinetic properties, exploring its potential as a combination therapy, and further understanding its mechanism of action.

Scientific Research Applications

TFAA has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit anticancer, antiviral, and antibacterial properties. TFAA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[4-(trifluoromethoxy)anilino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O5/c1-27-13(26)14(15(17,18)19,24-12(25)11-3-2-8-28-11)23-9-4-6-10(7-5-9)29-16(20,21)22/h2-8,23H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUIUEQCPGQJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411129
Record name Methyl 3,3,3-trifluoro-2-[(furan-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-2-[(furan-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]alaninate

CAS RN

5771-50-6
Record name Methyl 3,3,3-trifluoro-2-[(furan-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate
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methyl 3,3,3-trifluoro-N-2-furoyl-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate

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